Daidzein 7-Sulfate Potassium Salt
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Overview
Description
Daidzein 7-Sulfate Potassium Salt: is a derivative of daidzein, an isoflavone found predominantly in soybeans and other legumes. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties . This compound is particularly interesting due to its enhanced solubility and bioavailability compared to its parent compound, daidzein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Daidzein 7-Sulfate Potassium Salt typically involves the sulfonation of daidzein. This can be achieved by reacting daidzein with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Daidzein 7-Sulfate Potassium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group back to the hydroxyl group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate daidzein .
Scientific Research Applications
Daidzein 7-Sulfate Potassium Salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfonation reactions and the behavior of sulfonated isoflavones.
Biology: The compound is studied for its effects on cellular processes, including its antioxidant and anti-inflammatory activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer, cardiovascular diseases, and inflammatory disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its enhanced bioavailability and health benefits .
Mechanism of Action
The mechanism of action of Daidzein 7-Sulfate Potassium Salt involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as the JNK signaling pathway.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation through various mechanisms
Comparison with Similar Compounds
Daidzein: The parent compound with similar biological activities but lower solubility.
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Equol: A metabolite of daidzein with enhanced estrogenic activity
Uniqueness: Daidzein 7-Sulfate Potassium Salt is unique due to its enhanced solubility and bioavailability, making it more effective in various applications compared to its parent compound and other similar isoflavones .
Properties
Molecular Formula |
C15H10KO7S |
---|---|
Molecular Weight |
373.4 g/mol |
InChI |
InChI=1S/C15H10O7S.K/c16-10-3-1-9(2-4-10)13-8-21-14-7-11(22-23(18,19)20)5-6-12(14)15(13)17;/h1-8,16H,(H,18,19,20); |
InChI Key |
KFWINVRUHICRGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)O)O.[K] |
Origin of Product |
United States |
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